molecular formula C11H10Cl2N2O4 B11495955 Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate

Cat. No.: B11495955
M. Wt: 305.11 g/mol
InChI Key: CXTVADJKWLVZLP-UHFFFAOYSA-N
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Description

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is a complex organic compound with the molecular formula C11H10Cl2N2O4. It consists of 10 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 1,2-dichloroethane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1,2-dichloroethylidene)amino]benzoate
  • Methyl 4-[(2,3-dichloro-1-azaprop-1-enyloxy)carbonylamino]benzoate

Uniqueness

Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2N2O4

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 4-[(1,2-dichloroethylideneamino)oxycarbonylamino]benzoate

InChI

InChI=1S/C11H10Cl2N2O4/c1-18-10(16)7-2-4-8(5-3-7)14-11(17)19-15-9(13)6-12/h2-5H,6H2,1H3,(H,14,17)

InChI Key

CXTVADJKWLVZLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl

Origin of Product

United States

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